molecular formula C19H21FN2O5S B3579541 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE

Cat. No.: B3579541
M. Wt: 408.4 g/mol
InChI Key: VESMRPFCEWZATF-UHFFFAOYSA-N
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Description

The compound 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone features a piperazine core substituted at the 1-position with a 4-fluorophenyl sulfonyl group and at the 4-position with an ethanone moiety linked to a 4-methoxyphenoxy chain. This structure combines sulfonamide, piperazine, and aryl ether functionalities, which are common in bioactive molecules targeting neurological or enzymatic pathways .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-16-4-6-17(7-5-16)27-14-19(23)21-10-12-22(13-11-21)28(24,25)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESMRPFCEWZATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Source
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine C₂₉H₂₆F₂N₄O₄S₂ Bis(4-fluorophenyl)methyl, sulfamoylphenyl 180–230
2-(4-[(4-Methoxyphenyl)Sulfonyl]Piperazino)-1,3-Benzothiazole C₁₈H₁₉N₃O₃S₂ Benzothiazole, 4-methoxyphenyl sulfonyl N/A
{4-[(4-Fluorophenyl)Sulfonyl]Piperazino}[3-(Trifluoromethyl)Phenyl]Methanone C₁₈H₁₅F₄N₂O₃S 4-Fluorophenyl sulfonyl, trifluoromethylphenyl N/A
1-(Diphenylmethyl)-4-[(4-Methoxyphenyl)Sulfonyl]-Piperazine C₂₄H₂₅N₂O₃S Diphenylmethyl, 4-methoxyphenyl sulfonyl N/A

Key Observations :

  • Sulfonyl Group Position : The 4-fluorophenyl sulfonyl group in the target compound contrasts with sulfamoyl () or 4-methoxyphenyl sulfonyl () substituents in analogs. The electron-withdrawing fluorine atom may enhance metabolic stability compared to methoxy or sulfamoyl groups .
  • Ethanone vs. Heterocyclic Moieties: The ethanone chain in the target compound differs from benzothiazole () or trifluoromethylphenyl ketone ().
  • Piperazine Core Modifications : The diphenylmethyl group in ’s compound introduces steric bulk, which may reduce receptor binding efficiency compared to the target compound’s simpler 4-fluorophenyl sulfonyl group .

Pharmacological Potential

  • CNS Modulation : Piperazine-sulfonamide hybrids () are explored for serotonin or dopamine receptor interactions due to their similarity to antipsychotic agents .
  • Enzyme Inhibition: Benzothiazole derivatives () often target kinases or proteases, suggesting the target compound’s ethanone chain could be optimized for similar applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE

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